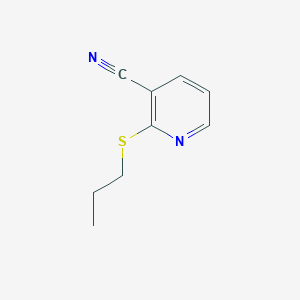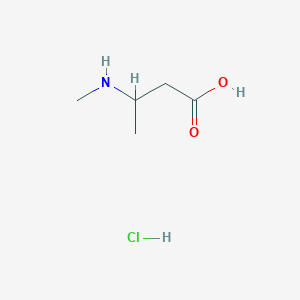
5-Carboxy-TET
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Carboxy-TET, also known as 5-carboxylcytosine, is a derivative of cytosine, one of the four main bases found in DNA. It is formed through the oxidation of 5-methylcytosine by the ten-eleven translocation (TET) family of enzymes. This compound plays a crucial role in the process of DNA demethylation, which is essential for regulating gene expression and maintaining genomic stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Carboxy-TET is synthesized through the stepwise oxidation of 5-methylcytosine. The TET enzymes, specifically TET1, TET2, and TET3, catalyze the conversion of 5-methylcytosine to 5-hydroxymethylcytosine, then to 5-formylcytosine, and finally to 5-carboxylcytosine. This process requires Fe(II) and α-ketoglutarate as cofactors .
Industrial Production Methods
the enzymatic oxidation method described above can be adapted for large-scale production by optimizing reaction conditions and using recombinant TET enzymes expressed in suitable host systems .
Analyse Des Réactions Chimiques
Types of Reactions
5-Carboxy-TET undergoes various chemical reactions, including:
Oxidation: It is formed through the oxidation of 5-methylcytosine.
Reduction: It can be reduced back to 5-formylcytosine or 5-hydroxymethylcytosine under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the carboxyl group
Common Reagents and Conditions
Oxidation: Fe(II) and α-ketoglutarate are required for the enzymatic oxidation of 5-methylcytosine to this compound.
Reduction: Reducing agents such as sodium borohydride can be used to convert this compound back to its precursors
Major Products Formed
Oxidation: 5-hydroxymethylcytosine, 5-formylcytosine, and 5-carboxylcytosine.
Reduction: 5-formylcytosine and 5-hydroxymethylcytosine
Applications De Recherche Scientifique
5-Carboxy-TET has several scientific research applications, including:
Chemistry: It is used to study the mechanisms of DNA demethylation and the role of TET enzymes in epigenetic regulation
Biology: It helps in understanding the regulation of gene expression and the maintenance of genomic stability
Medicine: Research on this compound has implications for cancer therapy, as dysregulation of DNA methylation is associated with various cancers
Mécanisme D'action
5-Carboxy-TET exerts its effects through the TET-mediated oxidation of 5-methylcytosine. The TET enzymes catalyze the conversion of 5-methylcytosine to 5-carboxylcytosine, which can then be excised by thymine-DNA glycosylase (TDG) and replaced with unmodified cytosine through base excision repair. This process leads to active DNA demethylation, which is crucial for regulating gene expression and maintaining genomic stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxymethylcytosine: An intermediate in the oxidation of 5-methylcytosine, also involved in DNA demethylation
5-Formylcytosine: Another intermediate in the oxidation process, also excised by TDG
Uniqueness
5-Carboxy-TET is unique in its role as the final product of TET-mediated oxidation of 5-methylcytosine. Its excision by TDG and subsequent replacement with unmodified cytosine make it a crucial player in active DNA demethylation, distinguishing it from its precursors .
Propriétés
Numéro CAS |
155911-13-0 |
|---|---|
Formule moléculaire |
C21H8Cl4O7 |
Poids moléculaire |
514.1 |
Synonymes |
2',4,7,7'-Tetrachlorofluorescein-5-carboxylic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(3-Fluorophenyl)ethyl]piperidine](/img/structure/B1149711.png)




